3-hydroxyadamantyl N-boc-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-3-hydroxy-1-adamantyl-DL-glycine is a chemical compound with the molecular formula C17H27NO5 and a molecular weight of 325.4 g/mol . It is a derivative of adamantane, a highly stable hydrocarbon, and is used as an intermediate in the synthesis of various pharmaceutical compounds, including Saxagliptin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-hydroxy-1-adamantyl-DL-glycine typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which undergoes a series of reactions to introduce the hydroxy and glycine groups.
Hydroxylation: Adamantane is hydroxylated using dimethyldioxirane to introduce the hydroxy group.
Carboxylation: The hydroxylated adamantane is then carboxylated using sodium permanganate to introduce the carboxyl group.
Protection: The glycine moiety is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of Boc-3-hydroxy-1-adamantyl-DL-glycine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-3-hydroxy-1-adamantyl-DL-glycine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol or aldehyde.
Substitution: The Boc-protected glycine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dimethyldioxirane for hydroxylation, sodium permanganate for carboxylation.
Reduction: Lithium aluminum hydride for reducing carboxyl groups.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Substituted glycine derivatives.
Scientific Research Applications
Boc-3-hydroxy-1-adamantyl-DL-glycine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds like Saxagliptin.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Boc-3-hydroxy-1-adamantyl-DL-glycine involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. It interacts with various molecular targets and pathways, depending on the final product it is used to synthesize . For example, in the synthesis of Saxagliptin, it contributes to the inhibition of dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Boc-3-hydroxy-1-adamantyl-D-glycine: A similar compound with a different stereochemistry.
Boc-3-hydroxy-1-adamantyl-L-glycine: Another stereoisomer with distinct properties.
Uniqueness
Boc-3-hydroxy-1-adamantyl-DL-glycine is unique due to its specific stereochemistry and the presence of both D and L forms, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C17H27NO5 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(3-hydroxy-1-adamantyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18(9-13(19)20)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-12,22H,4-10H2,1-3H3,(H,19,20) |
InChI Key |
GOXQVVSSDLNXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C12CC3CC(C1)CC(C3)(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.